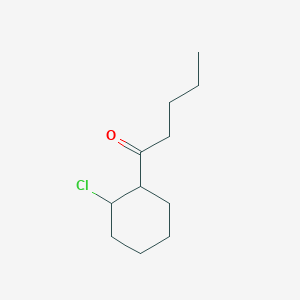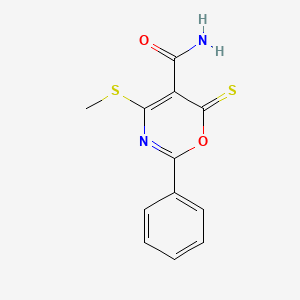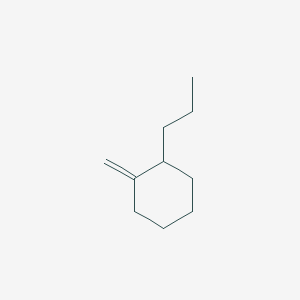
Diethyl (nonafluorobutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (nonafluorobutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a nonafluorobutyl chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to hydrolysis. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (nonafluorobutyl)phosphonate typically involves the reaction of diethyl phosphite with a nonafluorobutyl halide under basic conditions. A common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with nonafluorobutyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (nonafluorobutyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nonafluorobutyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to produce phosphonic acids.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Phosphonic Acids: Formed through hydrolysis
Phosphine Oxides: Formed through reduction
Substituted Phosphonates: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Diethyl (nonafluorobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound due to its stability and resistance to enzymatic degradation.
Medicine: Explored for use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized as a flame retardant, plasticizer, and corrosion inhibitor due to its thermal stability and chemical resistance
Wirkmechanismus
The mechanism of action of diethyl (nonafluorobutyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking phosphate esters, thereby interfering with enzymatic processes. The nonafluorobutyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl (perfluorobutyl)phosphonate
Uniqueness
Diethyl (nonafluorobutyl)phosphonate is unique due to the presence of the nonafluorobutyl group, which imparts exceptional thermal stability and resistance to hydrolysis. This makes it more suitable for applications requiring high durability and chemical resistance compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
81509-47-9 |
|---|---|
Molekularformel |
C8H10F9O3P |
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane |
InChI |
InChI=1S/C8H10F9O3P/c1-3-19-21(18,20-4-2)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3 |
InChI-Schlüssel |
SXRQVPQSAODONG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



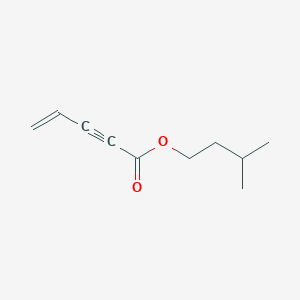
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)

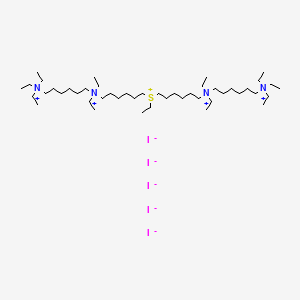
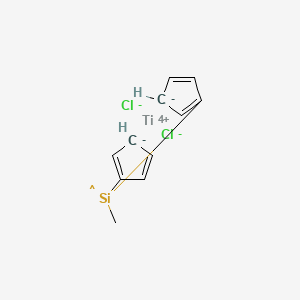
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
